molecular formula C15H13IO3 B1359021 3,5-Dimethoxy-3'-iodobenzophenone CAS No. 951892-16-3

3,5-Dimethoxy-3'-iodobenzophenone

Cat. No.: B1359021
CAS No.: 951892-16-3
M. Wt: 368.17 g/mol
InChI Key: MQFFCCRQFVNJOF-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-3’-iodobenzophenone is an organic compound with the molecular formula C15H13IO3 and a molecular weight of 368.17 g/mol It is a benzophenone derivative, characterized by the presence of methoxy groups at the 3 and 5 positions on one phenyl ring and an iodine atom at the 3’ position on the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxy-3’-iodobenzophenone typically involves the iodination of 3,5-dimethoxybenzophenone. One common method is the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods

While specific industrial production methods for 3,5-Dimethoxy-3’-iodobenzophenone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-3’-iodobenzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Benzophenones: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

3,5-Dimethoxy-3’-iodobenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-3’-iodobenzophenone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. For example, in biological systems, it may interact with cellular proteins to exert antimicrobial or anticancer effects. Further research is needed to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethoxy-3’-iodobenzophenone is unique due to the presence of both methoxy groups and an iodine atom, which confer distinct chemical properties. The iodine atom enhances its reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO3/c1-18-13-7-11(8-14(9-13)19-2)15(17)10-4-3-5-12(16)6-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFFCCRQFVNJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401241085
Record name Methanone, (3,5-dimethoxyphenyl)(3-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-16-3
Record name Methanone, (3,5-dimethoxyphenyl)(3-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3,5-dimethoxyphenyl)(3-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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